Vecabrutinib

Description

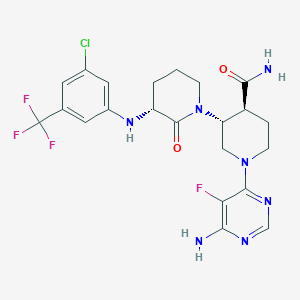

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF4N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510829-06-7 | |

| Record name | Vecabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vecabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VECABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vecabrutinib's Mechanism of Action on Bruton's Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecabrutinib (formerly SNS-062) is a second-generation, orally available, and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[1] As a non-covalent, reversible inhibitor, this compound represents a significant advancement in the treatment of B-cell malignancies, particularly in overcoming resistance to first-generation covalent BTK inhibitors.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound on BTK, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, differentiation, and survival of B-lymphocytes.[1][5] In many B-cell malignancies, the BCR pathway is constitutively active, making BTK a prime therapeutic target.[6] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the active site of BTK, leading to irreversible inhibition.[2][7] However, the emergence of mutations at this site, most commonly the C481S mutation, confers resistance to these drugs.[8][9] this compound's non-covalent binding mechanism circumvents this resistance, as it does not require interaction with the C481 residue.[1][9]

Binding Kinetics and Specificity

This compound distinguishes itself through its reversible, non-covalent binding to the kinase domain of BTK.[1][9] This mode of inhibition allows it to effectively target both wild-type (WT) BTK and the C481S mutant, a common mechanism of acquired resistance to covalent inhibitors.[8][10] The crystal structure of this compound bound to the BTK active site reveals its interaction with key residues, independent of C481.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against BTK and other kinases.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type BTK | Biochemical Assay | 3 | [2] |

| C481S Mutant BTK | Direct Kinase Assay | Similar potency to WT | [2] |

| PLCγ2 (downstream target) | Cellular Assay (Ramos cells) | 13 ± 6 | [2][7] |

| Kinase | Biochemical IC50 (nM) | Reference |

| BTK | 3 | [2] |

| ITK | <100 (more potent than ibrutinib) | [2] |

| TEC | <100 (more potent than ibrutinib) | [2] |

| LCK | 8 | [6] |

| BLK | 23 | [6] |

| SRC | 84 | [6] |

| NEK11 | 90 | [6] |

Downstream Signaling Effects

This compound's inhibition of BTK leads to the suppression of the downstream BCR signaling cascade. This has been demonstrated through the reduced phosphorylation of key signaling molecules.[12]

Upon activation of the BCR, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[13] this compound effectively inhibits the phosphorylation of BTK at Tyr223 and PLCγ2 at Tyr759.[12] This blockade prevents the subsequent activation of downstream pathways, including the ERK/MAPK signaling cascade.[12] Studies have shown that this compound treatment leads to a reduction in the phosphorylation of ERK (Thr202/Tyr204).[12] Furthermore, this compound has been shown to inhibit the phosphorylation of SHP-2, a phosphatase involved in the BCR pathway, in both wild-type and mutant cell lines.[2][7]

In a phase 1b clinical trial, pharmacodynamic activity was demonstrated by a sustained reduction in serum concentrations of CCL3, CCL4, and TNFα, cytokines known to be inhibited by BTK inhibitors, at higher dose levels.[14][15]

References

- 1. Facebook [cancer.gov]

- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]

- 8. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cgtlive.com [cgtlive.com]

- 10. news.cancerconnect.com [news.cancerconnect.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Phase Ib dose-escalation study of the selective, non-covalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies | Haematologica [haematologica.org]

- 15. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of Vecabrutinib to Bruton's Tyrosine Kinase

This technical guide provides a comprehensive overview of the binding characteristics of vecabrutinib, a second-generation, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and kinase inhibitor design. This document details the binding site of this compound on BTK, presents quantitative data on its binding affinity and inhibitory activity, outlines detailed experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target. First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition.[2] However, the emergence of resistance, most commonly through the C481S mutation that prevents this covalent binding, has necessitated the development of novel inhibitors.[2]

This compound (formerly SNS-062) is a potent, orally available, reversible, and non-covalent inhibitor of BTK.[3] Its mechanism of action circumvents the C481-mediated resistance by binding to the kinase domain through non-covalent interactions.[3] This allows this compound to effectively inhibit both wild-type (WT) and C481S-mutant BTK.[2][4] This guide delves into the specifics of this interaction.

Data Presentation: Quantitative Analysis of this compound's Potency

The following tables summarize the in vitro potency of this compound against wild-type and mutant BTK, as well as its inhibitory effects on downstream signaling molecules.

Table 1: this compound Binding Affinity and Kinase Inhibition

| Target | Parameter | Value (nM) | Reference |

| Wild-Type BTK | Kd | 0.3 | [5] |

| Wild-Type BTK | IC50 (biochemical) | 3 | [2][6] |

| Wild-Type BTK | IC50 (pBTK in whole blood) | 50 ± 39 | [2] |

| C481S Mutant BTK | IC50 (biochemical) | 4.4 | [5] |

| ITK | Kd | 2.2 | [5] |

| ITK | IC50 | 14 | [6] |

| TEC | IC50 | 14 | [6] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line/System | Parameter | Value (nM) | Reference |

| Ramos (Burkitt's Lymphoma) | IC50 (pPLCγ2) | 13 ± 6 | [2] |

| MEC-1 (CLL, overexpressing WT BTK) | IC50 (Cell Viability) | 18.4 | [7] |

This compound Binding Site on Bruton's Tyrosine Kinase

This compound binds non-covalently to the ATP-binding pocket of the BTK kinase domain. Unlike covalent inhibitors that rely on the nucleophilic cysteine at position 481, this compound's interaction is driven by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key residues within the active site.

Based on the analysis of the co-crystal structure of the BTK kinase domain with a non-covalent inhibitor (PDB ID: 7YC9) and resistance mutation data, the binding of this compound is inferred to involve interactions with residues in the hinge region, the solvent-exposed region, and the hydrophobic pocket.[8][9] Key interacting residues likely include those in the hinge region (e.g., Met477, Glu475) that form hydrogen bonds with the inhibitor's core, and residues within the hydrophobic pocket that accommodate the inhibitor's chemical moieties.[10]

The emergence of resistance mutations to non-covalent inhibitors at sites other than C481, such as G409R for this compound, provides further insight into the binding mode. The G409 residue is located in the glycine-rich loop, and its mutation to a bulky, charged arginine likely introduces steric hindrance and/or electrostatic repulsion that disrupts the binding of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and activity of this compound.

In Vitro BTK Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.

Materials:

-

Recombinant human BTK (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.

-

Prepare a master mix containing kinase buffer, ATP, and the peptide substrate. Add 5 µL of this mix to each well. The final ATP concentration should be at or near the Km for BTK.

-

Initiate the kinase reaction by adding 2.5 µL of recombinant BTK enzyme in kinase buffer to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Cellular BTK Phosphorylation Assay (Western Blot)

This protocol details the measurement of BTK autophosphorylation at Tyr223 and phosphorylation of its downstream substrate PLCγ2 at Tyr753 in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, MEC-1)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-BTK (Tyr223) (e.g., Cell Signaling Technology #5082)

-

Rabbit anti-total BTK (e.g., Cell Signaling Technology #3532)

-

Rabbit anti-phospho-PLCγ2 (Tyr753)

-

Rabbit anti-total PLCγ2

-

Mouse or rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere or grow to the desired density.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2 hours).

-

Stimulate the B-cell receptor pathway by adding anti-IgM (e.g., 10 µg/mL) for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, strip the membrane and re-probe with the total BTK antibody and subsequently with a loading control antibody like β-actin.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Generation of Stable BTK Mutant Cell Lines via Lentiviral Transduction

This protocol outlines the generation of cell lines stably overexpressing wild-type or mutant BTK, as described for MEC-1 cells.[2][11]

Materials:

-

HEK293T cells for lentivirus production

-

Target cell line (e.g., MEC-1)

-

Lentiviral expression vector containing the BTK gene (wild-type or mutant) with a selectable marker (e.g., GFP)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Polybrene

-

Puromycin (if using a puromycin resistance gene)

-

Fluorescence-activated cell sorter (FACS)

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the lentiviral expression vector and the packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

-

-

Transduction of Target Cells:

-

Seed the target cells (e.g., MEC-1) at an appropriate density.

-

Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

-

Incubate the cells with the virus for 24-48 hours.

-

-

Selection and Expansion of Transduced Cells:

-

Replace the virus-containing medium with fresh medium.

-

If a selectable marker like puromycin resistance is used, add the appropriate concentration of puromycin to the medium to select for transduced cells.

-

If a fluorescent marker like GFP is used, enrich the population of transduced cells using FACS.[2]

-

Expand the selected or sorted cell population to establish a stable cell line.

-

Verify the overexpression of the BTK construct by Western blot or qPCR.

-

Reverse Phase Protein Array (RPPA)

This protocol provides a general workflow for analyzing the effects of this compound on downstream signaling pathways using RPPA.

Materials:

-

This compound-treated and control cell lysates

-

Nitrocellulose-coated slides

-

Protein arrayer

-

Primary antibodies against proteins and phosphoproteins of interest

-

Labeled secondary antibodies

-

Signal detection reagents

-

Array scanner and analysis software

Procedure:

-

Lysate Preparation: Prepare cell lysates as described in the Western blot protocol and determine the protein concentration. Adjust all samples to the same final protein concentration.

-

Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides using a protein arrayer. Include control lysates on each array for quality control.

-

Immunostaining:

-

Block the slides to prevent non-specific antibody binding.

-

Incubate each slide with a specific primary antibody that recognizes a single protein or phosphoprotein.

-

Wash the slides and incubate with a labeled secondary antibody.

-

Amplify the signal using an appropriate detection system (e.g., tyramide signal amplification).

-

-

Scanning and Analysis:

-

Scan the slides using a microarray scanner to quantify the signal intensity of each spot.

-

Normalize the data to account for variations in total protein content per spot.

-

Perform statistical analysis to identify significant changes in protein or phosphoprotein levels between this compound-treated and control samples.

-

Mandatory Visualizations

The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the Point of this compound Inhibition.

Caption: Experimental Workflow for Evaluating this compound's Efficacy.

Caption: Logical Relationship of this compound's Action on Different BTK Variants.

Conclusion

This compound represents a significant advancement in the development of BTK inhibitors, offering a potent and reversible non-covalent mechanism of action that effectively targets both wild-type and C481S-mutant forms of the enzyme. This technical guide provides a detailed overview of its binding characteristics, quantitative potency, and the experimental methodologies used for its evaluation. The provided information serves as a valuable resource for researchers and drug developers in the ongoing effort to overcome resistance and improve therapeutic outcomes in B-cell malignancies.

References

- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]

- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 11. Effective, safe, and sustained correction of murine XLA using a UCOE-BTK promoter-based lentiviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Vecabrutinib-BTK Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, Vecabrutinib, and its target protein, BTK. This document outlines this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound and its Target: BTK

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.

This compound (formerly SNS-062) is a highly selective, reversible, and non-covalent inhibitor of BTK.[1] Unlike first-generation covalent inhibitors like ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound's reversible binding offers a therapeutic advantage, particularly in cases of acquired resistance due to mutations at the C481 locus.[1][2]

Structural Analysis of the this compound-BTK Complex

As of the latest publicly available information, an experimentally determined high-resolution crystal or cryo-EM structure of the this compound-BTK complex has not been deposited in the Protein Data Bank (PDB). However, computational modeling based on existing BTK structures provides significant insights into its binding mode.

Computational Model of this compound Binding to BTK:

A docking model of this compound within the BTK active site suggests that the inhibitor occupies the ATP-binding pocket. The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with key residues. Unlike covalent inhibitors, this compound's efficacy is independent of the Cys481 residue, allowing it to maintain inhibitory activity against both wild-type (WT) BTK and the common C481S mutant that confers resistance to ibrutinib.[3]

Quantitative Analysis of this compound's Potency and Selectivity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency (IC50) and selectivity data.

| Target | IC50 (nM) | Assay Type | Reference |

| BTK (Wild-Type) | 3 | Biochemical | [1] |

| BTK (C481S Mutant) | Similar potency to WT | Direct Kinase Assay | [4] |

| BTK (in whole blood) | 50 ± 39 | Cellular | [4] |

| PLCγ2 phosphorylation | 13 ± 6 | Cellular (Ramos cells) | [4] |

Table 1: Potency of this compound against BTK and downstream signaling.

| Kinase | IC50 (nM) | Reference |

| ITK | More potent than Ibrutinib | [4] |

| TEC | More potent than Ibrutinib | [4] |

| LCK | 8 | [5] |

| BLK | 23 | [5] |

| SRC | 84 | [5] |

| NEK11 | 90 | [5] |

Table 2: Selectivity profile of this compound against other kinases. This compound demonstrated a biochemical IC50 of <100 nM for seven kinases in a panel of 234.[1]

Key Experimental Protocols

The characterization of the this compound-BTK interaction involves a multi-faceted approach, combining biochemical, cellular, and biophysical assays.

Biochemical BTK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

Methodology: A common method is the ADP-Glo™ Kinase Assay.[6]

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant BTK enzyme, a suitable substrate (e.g., poly[Glu:Tyr]), and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

-

Inhibitor Addition: Serial dilutions of this compound (or a vehicle control) are added to the reaction wells.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Activity Assay (Phosphorylation Assay)

Objective: To assess the ability of this compound to inhibit BTK signaling in a cellular context.

Methodology: This is often achieved by measuring the phosphorylation of downstream targets of BTK, such as BTK itself (autophosphorylation) or PLCγ2, using Western blotting or flow cytometry.[1]

-

Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line like Ramos or MEC-1) is cultured.[1][4] The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of BTK (p-BTK) and PLCγ2 (p-PLCγ2), as well as antibodies for the total forms of these proteins as loading controls.

-

The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified.

-

-

Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition to determine the extent of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of the this compound-BTK interaction.

Methodology:

-

Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. Purified BTK protein is then immobilized onto the chip surface.[7]

-

Analyte Injection: Solutions of this compound at various concentrations are flowed over the chip surface.

-

Association and Dissociation Monitoring: The binding of this compound to the immobilized BTK is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer without the inhibitor is flowed over the chip.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.

Visualizations of Pathways and Workflows

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.

Caption: Generalized experimental workflow for kinase inhibitor characterization.

Caption: Mechanism of overcoming C481S resistance by non-covalent inhibition.

References

- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. bioradiations.com [bioradiations.com]

Preclinical Pharmacology of Vecabrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecabrutinib (formerly SNS-062) is a second-generation, orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[3][4] Unlike first-generation covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to inhibit both wild-type (WT) BTK and BTK harboring the C481S mutation.[3][5] This mutation is a common mechanism of acquired resistance to covalent BTK inhibitors in B-cell malignancies like chronic lymphocytic leukemia (CLL).[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, biochemical profile, and in vitro and in vivo activity.

Mechanism of Action

This compound functions by non-covalently binding to the kinase domain of BTK, thereby preventing its activation and the subsequent downstream signaling cascade.[1][2] The BCR pathway is a pivotal driver of B-cell malignancies, and its inhibition leads to decreased tumor cell proliferation and survival.[6] A key advantage of this compound is its efficacy against the C481S BTK mutant, which renders covalent inhibitors ineffective by preventing their irreversible binding.[3][5]

In addition to BTK, this compound also demonstrates inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK), another member of the Tec family of kinases.[7] ITK plays a role in T-cell signaling, and its inhibition may contribute to the immunomodulatory effects of the drug.[6]

dot

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Biochemical Profile: Potency and Selectivity

This compound is a highly potent and selective inhibitor of BTK. Kinase profiling against a broad panel of kinases has demonstrated its specificity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Value | Reference |

| BTK (Wild-Type) | Biochemical IC₅₀ | 3 nM | [3] |

| Recombinant Kinase IC₅₀ | 4.6 nM | ||

| pBTK IC₅₀ (in vitro) | 2.9 nM | ||

| Kd | 0.3 nM | ||

| BTK (C481S Mutant) | Recombinant Kinase IC₅₀ | 1.1 nM | |

| pBTK IC₅₀ (in vitro) | 4.4 nM | ||

| ITK | Kd | 2.2 nM | |

| IC₅₀ | 24 nM | ||

| Kinome Selectivity | Kinase Panel (234 kinases) | IC₅₀ < 100 nM for 7 kinases | [3] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) represents the binding affinity.

In Vitro Pharmacology

The preclinical efficacy of this compound has been evaluated in various in vitro models, including cell lines and primary patient cells, demonstrating its ability to inhibit BCR signaling and induce cell death.

Signaling Pathway Inhibition

This compound effectively inhibits the phosphorylation of BTK and its immediate downstream target, phospholipase C gamma 2 (PLCγ2), at nanomolar concentrations.[3] In studies using the MEC-1 chronic lymphocytic leukemia (CLL) cell line engineered to overexpress mutant BTK, this compound treatment (1 µM) led to a reduction in the phosphorylation of BTK (Tyr223), PLCγ2 (Tyr759), and ERK (Thr202/Tyr204).[4] Furthermore, this compound treatment resulted in a significant decrease in phospho-ERK in cells harboring mutant BTK, an effect not observed with the covalent inhibitor ibrutinib.[3]

Cellular Activity

In cellular assays, this compound demonstrates potent inhibition of BCR-mediated signaling and impacts cell viability.

Table 2: In Vitro Cellular Activity of this compound

| Cell Type | Assay | Endpoint | Value | Reference |

| Ramos (Burkitt Lymphoma) | Cellular Assay | p-PLCγ2 Inhibition IC₅₀ | 13 ± 6 nM | [3] |

| MEC-1 (CLL) | Cell Viability | Cell Death (at 1 µM) | 15-20% | [3][8] |

| Primary CLL Cells (WT & Mutant BTK) | Cell Viability | Cell Death (24h) | 0 - 21% | [4] |

| Human Whole Blood | Cellular Assay | pBTK Inhibition (average IC₅₀) | 50 nM |

In Vivo Pharmacology

The in vivo efficacy of this compound has been primarily studied using the Eµ-TCL1 adoptive transfer mouse model, which is a well-established preclinical model for CLL.[1][9]

Efficacy in CLL Mouse Model

In the Eµ-TCL1 model, oral administration of this compound led to a significant reduction in tumor burden and improved survival.[7] Treatment with this compound at 40 mg/kg twice daily resulted in decreased white blood cell counts, as well as reduced spleen and liver weight compared to vehicle-treated controls.[9] A key finding from these in vivo studies was a significant increase in the median survival of the treated mice.[7][9]

Table 3: In Vivo Efficacy of this compound in the Eµ-TCL1 Mouse Model

| Parameter | Vehicle Control | This compound (40 mg/kg BID) | P-value | Reference |

| WBC Count (giga/L) | 36.5 | 17.1 | P=0.002 | [9] |

| Spleen Weight (g) | 0.56 | 0.31 | P=0.005 | [9] |

| Liver Weight (g) | 1.5 | 1.2 | P=0.005 | [9] |

| Median Survival | 28 days | 35 days | P<0.001 | [9] |

Immunomodulatory Effects

Beyond its direct anti-tumor effects, this compound also impacts the tumor microenvironment. Treatment led to a significant decrease in the percentage of CD4+ CD25+ FoxP3+ regulatory T cells (Tregs) in both peripheral blood and the spleen.[9] Preclinical studies have also suggested that combining this compound with the BCL-2 inhibitor venetoclax can augment treatment efficacy.[2]

Preclinical Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability (%F) | Rat, Dog | ≥ 40% | |

| Terminal Half-life (t₁/₂) | Rat, Dog | 5 - 6 hours | |

| Protein Binding | Human | 98.7% | |

| BTK Residence Time | In Vitro | 15 minutes |

The relatively short half-life and BTK residence time are important characteristics of its reversible, non-covalent binding mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are overviews of key experimental protocols used in the evaluation of this compound.

Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

-

Reagents: Recombinant BTK enzyme, a specific peptide substrate (e.g., Poly-Glu-Tyr), ATP, and assay buffer.[10]

-

Procedure: The BTK enzyme is incubated with varying concentrations of this compound in a 96- or 384-well plate.[11]

-

The kinase reaction is initiated by adding the substrate and ATP.

-

After incubation, the amount of phosphorylated substrate (or ADP produced) is quantified.[12] This is often done using luminescence-based methods (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[11][13]

-

Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the BTK enzyme activity.

dot

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Western Blot for Phosphoprotein Analysis

This technique is used to measure the levels of phosphorylated proteins in cell lysates, providing a direct readout of kinase inhibitor activity on cellular signaling pathways.[14]

-

Cell Culture and Treatment: CLL cell lines (e.g., MEC-1) are cultured and then treated with various concentrations of this compound or a vehicle control for a specified duration.[4]

-

Lysate Preparation: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-BTK, anti-p-PLCγ2, anti-p-ERK).[15]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on film or with a digital imager.[14]

-

Analysis: The membrane is often stripped and re-probed with antibodies for the total (non-phosphorylated) proteins to serve as loading controls. Band intensities are quantified to determine the change in protein phosphorylation.[16]

Cell Viability and Apoptosis Assay

These assays determine the effect of this compound on cell survival.

-

Cell Plating and Treatment: Primary CLL cells or cell lines are plated in multi-well plates and treated with a range of this compound concentrations.[17]

-

Incubation: Cells are incubated for a defined period (e.g., 24 or 48 hours).

-

Assay Method:

-

Metabolic Assays (e.g., MTT, MTS, Resazurin): A reagent is added that is converted into a colored or fluorescent product by metabolically active (viable) cells. The signal is proportional to the number of living cells.[18][19]

-

Flow Cytometry (Annexin V/PI Staining): Cells are stained with fluorescently labeled Annexin V (which binds to apoptotic cells) and a viability dye like propidium iodide (PI, which enters dead cells).[20] A flow cytometer is used to quantify the percentage of live, apoptotic, and necrotic cells.[20][21]

-

-

Data Analysis: Results are analyzed to determine the percentage of cell death or the IC₅₀ for cytotoxicity.

Eµ-TCL1 Adoptive Transfer Model

This in vivo model is used to assess the efficacy of anti-CLL agents.[1][9]

-

Cell Source: Splenocytes containing leukemic cells are harvested from aged, diseased Eµ-TCL1 transgenic mice.[22][23]

-

Adoptive Transfer: A defined number of these leukemic cells (e.g., 5-10 million) are injected (typically intravenously or intraperitoneally) into young, healthy, syngeneic recipient mice (e.g., C57BL/6).[23][24]

-

Disease Development: The recipient mice reliably develop a CLL-like disease within weeks.[1][9]

-

Treatment: Once leukemia is established (confirmed by peripheral blood counts), mice are randomized into treatment (this compound, administered by oral gavage) and vehicle control groups.[9]

-

Monitoring and Endpoints:

-

Tumor Burden: Monitored by regular blood counts (WBC) and measurement of spleen and liver size at the end of the study.[9]

-

Survival: Mice are monitored for signs of disease progression, and survival time is recorded.

-

Pharmacodynamics: Tissues and blood can be collected to analyze target engagement and downstream signaling effects.

-

dot

Caption: Experimental workflow for an in vivo efficacy study using the Eµ-TCL1 adoptive transfer model.

Summary and Conclusion

The preclinical data for this compound characterize it as a potent, selective, and reversible inhibitor of BTK. Its non-covalent binding mechanism confers a significant advantage by allowing it to maintain inhibitory activity against the C481S BTK mutation, a key driver of resistance to covalent inhibitors.[2][3] In vitro studies have consistently shown that this compound effectively blocks BCR signaling and reduces the viability of malignant B-cells.[3][4] Furthermore, in vivo studies in a robust CLL mouse model have demonstrated its ability to reduce tumor burden and extend survival.[7][9]

While preclinical studies were promising, clinical trials with this compound as a monotherapy in patients with BTKi-resistant malignancies showed that it was well-tolerated but had insufficient activity to warrant further development in that setting.[6] However, its unique profile, including the dual inhibition of BTK and ITK, suggests potential applications in combination therapies or other indications, such as enhancing CAR T-cell therapy or treating chronic graft-versus-host disease.[2][25] The comprehensive preclinical data package provides a strong foundation for the continued exploration of this compound's therapeutic potential.

References

- 1. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]

- 5. targetedonc.com [targetedonc.com]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.lih.lu [researchportal.lih.lu]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell viability assays | Abcam [abcam.com]

- 19. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 21. Cell viability and apoptosis assay [bio-protocol.org]

- 22. ashpublications.org [ashpublications.org]

- 23. researchgate.net [researchgate.net]

- 24. Eμ-TCL1xMyc: A Novel Mouse Model for Concurrent CLL and B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. viracta.investorroom.com [viracta.investorroom.com]

Molecular Basis of Vecabrutinib's Reversible Inhibition of Bruton's Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vecabrutinib (formerly SNS-062) is a potent and selective, second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK). Unlike first-generation covalent inhibitors that form an irreversible bond with Cysteine 481 (C481) in the BTK active site, this compound employs a non-covalent mechanism of action. This allows it to maintain inhibitory activity against both wild-type BTK and the common C481S mutant, which confers resistance to covalent inhibitors. This technical guide provides an in-depth exploration of the molecular basis of this compound's reversible inhibition, including its binding kinetics, interaction with the BTK active site, and its effects on the B-cell receptor (BCR) signaling pathway. Detailed experimental protocols for key assays used to characterize this inhibitor are also provided.

Introduction to this compound and Reversible BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.

First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form a permanent bond with the C481 residue in the BTK active site.[1] While effective, their efficacy is compromised by the emergence of resistance, most commonly through a C481S mutation that prevents this covalent linkage.[1]

This compound was developed to overcome this limitation. As a reversible, non-covalent inhibitor, it does not rely on the C481 residue for its inhibitory activity.[2][3] This allows it to effectively inhibit both wild-type BTK and the C481S mutant, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[3]

Quantitative Analysis of this compound's Interaction with BTK

The inhibitory potential of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and binding characteristics.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | Wild-Type BTK | 3 nM | Biochemical Kinase Assay | [4] |

| IC50 | BTK (in human whole blood) | 50 nM ± 39 nM (mean ± SD) | Ex vivo phospho-BTK assay | [1] |

| IC50 | PLCγ2 phosphorylation (Ramos cells) | 13 ± 6 nM | Cellular Assay | [1] |

| IC50 | BTK Engagement (in vitro) | 18.4 nM | Cellular Assay | [5] |

Table 1: Inhibitory Potency of this compound

| Parameter | This compound | ARQ 531 | Fenebrutinib | Pirtobrutinib (LOXO-305) | Reference |

| Residence Time (min) | 15 | 128 | 557 | 314 | [5] |

Table 2: Comparative BTK Residence Time of Non-covalent Inhibitors

Molecular Mechanism of Reversible Inhibition

This compound's reversible inhibition is achieved through a network of non-covalent interactions with the amino acid residues lining the ATP-binding pocket of BTK. While a co-crystal structure of the this compound-BTK complex is not publicly available, its mechanism is understood to be independent of the C481 residue.[2] This contrasts with covalent inhibitors that rely on a Michael addition reaction with the thiol group of C481.

The binding of this compound to the BTK active site physically obstructs the binding of ATP, thereby preventing the autophosphorylation of BTK at Tyr223 and the subsequent phosphorylation of downstream substrates like PLCγ2.[1] This blockade of the BCR signaling cascade ultimately inhibits B-cell proliferation and survival.

Impact on B-Cell Receptor (BCR) Signaling Pathway

The efficacy of this compound is rooted in its ability to downregulate the BCR signaling pathway. Upon binding to BTK, this compound prevents the transduction of signals from the B-cell receptor, leading to a reduction in the phosphorylation of key downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular basis of this compound's reversible inhibition.

BTK Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the BTK enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Plot the percentage of BTK activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blotting for BTK and PLCγ2 Phosphorylation (Cellular)

This method assesses the effect of this compound on the phosphorylation status of BTK and its downstream target PLCγ2 in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture the B-cell lymphoma cells to the desired density.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Reverse Phase Protein Array (RPPA) for BCR Signaling Profiling

RPPA allows for the high-throughput quantification of multiple proteins and phosphoproteins in the BCR signaling pathway following this compound treatment.

Materials:

-

Cell lines (e.g., wild-type and BTK-mutant cell lines)

-

This compound stock solution (in DMSO)

-

Lysis buffer for RPPA

-

Nitrocellulose-coated slides

-

A protein arrayer

-

A panel of validated primary antibodies against BCR signaling proteins

-

Labeled secondary antibodies and detection reagents

Procedure:

-

Treat the cell lines with this compound or DMSO as described for Western blotting.

-

Prepare cell lysates according to RPPA-specific protocols.

-

Normalize the protein concentration of all lysates.

-

Print the lysates in a dilution series onto nitrocellulose-coated slides using a protein arrayer.

-

Block the slides to prevent non-specific antibody binding.

-

Incubate each slide with a specific primary antibody.

-

Wash the slides and incubate with a labeled secondary antibody.

-

Wash the slides again and apply detection reagents.

-

Scan the slides using a microarray scanner and quantify the signal intensity for each spot.

-

Analyze the data to determine the changes in protein and phosphoprotein levels across the different treatment conditions.

Conclusion

This compound represents a significant advancement in the inhibition of BTK, particularly in the context of acquired resistance to covalent inhibitors. Its reversible, non-covalent mechanism of action allows for potent inhibition of both wild-type and C481S-mutant BTK. The data and protocols presented in this technical guide provide a comprehensive overview of the molecular basis for this compound's efficacy. A thorough understanding of its binding kinetics, molecular interactions, and effects on cellular signaling pathways is essential for ongoing research and the development of next-generation BTK inhibitors.

References

- 1. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Evaluation of this compound as a model for noncovalent BTK/ITK inhibition for treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]

- 5. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor this compound in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Vecabrutinib in Lymphoma Xenograft Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecabrutinib is a potent, selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of both normal and malignant B-cells.[2][3] Unlike first-generation covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK with the C481S mutation.[2][4] This mutation is a common mechanism of acquired resistance to covalent BTK inhibitors.[2][4] These characteristics make this compound a promising therapeutic agent for various B-cell malignancies, including those that have developed resistance to covalent BTK inhibitors.

These application notes provide a summary of the preclinical application of this compound in lymphoma xenograft models, including quantitative data on its efficacy and detailed experimental protocols.

Mechanism of Action: BTK Inhibition

This compound functions by non-covalently binding to the active site of BTK, thereby preventing its activation and the subsequent downstream signaling cascade.[2] This inhibition of the BCR pathway ultimately leads to decreased proliferation and survival of malignant B-cells.[2] this compound has also been shown to inhibit interleukin-2-inducible T-cell kinase (ITK), another member of the Tec family of kinases, which may contribute to its immunomodulatory effects.[1]

Below is a diagram illustrating the B-cell receptor signaling pathway and the inhibitory action of this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Efficacy of this compound in Lymphoma Xenograft Models: Data Summary

The following table summarizes the quantitative data on the efficacy of this compound in preclinical lymphoma models.

| Model Type | Cell Line/Model | Treatment Regimen | Key Findings | Reference |

| Adoptive Transfer | Eµ-TCL1 (CLL model) | 40 mg/kg this compound succinate, twice daily by oral gavage for 2 weeks | - Significant decrease in WBC count (36.5 vs. 17.1 giga/L; P=0.002)- Significant decrease in spleen weight (median 0.56g vs. 0.31g; P=0.005)- Significant decrease in liver weight (median 1.5g vs. 1.2g; P=0.005)- Significant decrease in CD5+ CD19+ tumor cells in blood (P=0.002) and spleen (P=0.002) | [4] |

| Adoptive Transfer | Eµ-TCL1 (CLL model) | 40 mg/kg this compound succinate, twice daily by oral gavage | - Significant increase in survival (median 35 days vs. 28 days for vehicle; P<0.001) | [4] |

| In Vitro | Ramos (Burkitt Lymphoma) | Not Applicable | - IC50 for inhibition of PLCγ2 phosphorylation: 13 ± 6 nM | [5] |

| In Vitro | MEC-1 (CLL) | Not Applicable | - Decreased BTK phosphorylation at a dose of 0.1 µM | [5] |

Experimental Protocols

Eµ-TCL1 Adoptive Transfer Xenograft Model for Chronic Lymphocytic Leukemia (CLL)

This protocol describes the in vivo evaluation of this compound efficacy using an adoptive transfer model of CLL, which closely mimics the human disease.[1]

a. Cell Preparation and Transplantation:

-

Isolate splenocytes from Eµ-TCL1 transgenic mice, which spontaneously develop a CLL-like disease.

-

Prepare a single-cell suspension of the splenocytes in a suitable buffer (e.g., PBS).

-

Transplant 5 million splenic tumor cells intravenously into recipient mice (e.g., C57BL/6).[4]

b. Treatment Regimen:

-

Allow for engraftment of the tumor cells.

-

Randomize mice into treatment and vehicle control groups.

-

Prepare a formulation of this compound succinate for oral administration.

-

Administer this compound at a dose of 40 mg/kg twice daily via oral gavage.[4]

-

Administer the vehicle control to the corresponding group on the same schedule.

c. Efficacy Evaluation:

-

Tumor Burden Analysis:

-

After a defined treatment period (e.g., 2 weeks), euthanize the mice.[4]

-

Collect peripheral blood for a complete blood count (CBC) to determine the white blood cell (WBC) count.[4]

-

Excise and weigh the spleen and liver.[4]

-

Prepare single-cell suspensions from blood and spleen for flow cytometric analysis of CD5+ and CD19+ tumor cells.[4]

-

-

Survival Analysis:

-

In a separate cohort of mice, continue the treatment regimen and monitor the animals daily for signs of morbidity.

-

Record the date of death or euthanasia for each mouse to determine the overall survival.[4]

-

Representative Protocol for a Subcutaneous Lymphoma Xenograft Model

Please note: Specific in vivo data for this compound in subcutaneous lymphoma xenograft models is limited in the available literature. The following protocol is a representative methodology based on standard practices for establishing and evaluating the efficacy of BTK inhibitors in such models, informed by studies on other non-covalent BTK inhibitors and general xenograft procedures.[6][7]

a. Cell Culture and Implantation:

-

Culture a suitable human lymphoma cell line (e.g., Ramos for Burkitt's lymphoma or a mantle cell lymphoma cell line) under standard conditions.

-

Harvest the cells during the exponential growth phase and resuspend them in a sterile medium, potentially mixed with Matrigel, to a final concentration of 1 x 10^6 to 1 x 10^7 cells per injection volume (typically 100-200 µL).[6]

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[6]

b. Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule. The dosing would likely be based on previous in vivo studies, such as the 40 mg/kg twice-daily regimen used in the Eµ-TCL1 model.[4]

-

Administer the vehicle control to the corresponding group.

c. Efficacy Assessment:

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow and Signaling Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the experimental workflow for a typical lymphoma xenograft study and the logical relationship of this compound's mechanism of action.

Caption: Experimental workflow for a lymphoma xenograft study with this compound.

Caption: Mechanism of action of this compound in inhibiting the BCR signaling pathway.

References

- 1. ashpublications.org [ashpublications.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Emerging therapies in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of B-Cell Activation and Signaling Inhibition by Vecabrutinib using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of B-cell activation and its inhibition by Vecabrutinib, a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor. The following methods describe the isolation of human B-cells, in vitro activation, and subsequent analysis of activation markers and intracellular signaling pathways using multi-color flow cytometry.

Introduction

This compound is a second-generation BTK inhibitor that non-covalently binds to and inhibits the activity of both wild-type and C481S-mutated BTK.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of the BCR pathway is implicated in various B-cell malignancies. This compound's mechanism of action involves the prevention of BCR-mediated activation of downstream survival pathways, thereby inhibiting the growth of malignant B-cells.[1] This application note details flow cytometry-based methods to assess the pharmacodynamic effects of this compound on B-cell activation.

Principle of the Assay

This protocol utilizes flow cytometry to quantify the effects of this compound on B-cell function. Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated in vitro to induce activation. The assay measures two key aspects of B-cell activation:

-

Upregulation of surface activation markers: The expression of surface proteins such as CD69 and CD86, which are upregulated upon B-cell activation, is measured.

-

Phosphorylation of intracellular signaling proteins: The phosphorylation status of key proteins in the BCR signaling cascade, including BTK and its downstream target phospholipase C gamma 2 (PLCγ2), is assessed.

By comparing these parameters in the presence and absence of this compound, the inhibitory activity of the compound on B-cell activation can be quantified.

Data Presentation

The following tables summarize exemplary quantitative data on the effect of this compound on B-cell activation markers and intracellular signaling. This data is representative of expected outcomes based on the known mechanism of action of BTK inhibitors.

Table 1: Effect of this compound on the Expression of B-Cell Activation Surface Markers

| Treatment Condition | Concentration (nM) | % CD69+ of CD19+ B-cells (Mean ± SD) | CD86 MFI on CD19+ B-cells (Mean ± SD) |

| Unstimulated Control | 0 | 5.2 ± 1.5 | 150 ± 30 |

| Stimulated (α-IgM) + Vehicle | 0 | 75.8 ± 8.2 | 1200 ± 150 |

| Stimulated (α-IgM) + this compound | 10 | 42.5 ± 5.5 | 650 ± 80 |

| Stimulated (α-IgM) + this compound | 100 | 15.3 ± 3.1 | 250 ± 50 |

| Stimulated (α-IgM) + this compound | 1000 | 8.1 ± 2.0 | 180 ± 40 |

MFI: Mean Fluorescence Intensity

Table 2: Effect of this compound on the Phosphorylation of Intracellular Signaling Proteins

| Treatment Condition | Concentration (nM) | % pBTK (Y223)+ of CD19+ B-cells (Mean ± SD) | % pPLCγ2 (Y759)+ of CD19+ B-cells (Mean ± SD) |

| Unstimulated Control | 0 | 3.1 ± 1.1 | 4.5 ± 1.8 |

| Stimulated (α-IgM) + Vehicle | 0 | 88.2 ± 7.5 | 85.7 ± 8.1 |

| Stimulated (α-IgM) + this compound | 10 | 35.6 ± 4.9 | 40.2 ± 5.3 |

| Stimulated (α-IgM) + this compound | 100 | 9.8 ± 2.5 | 12.4 ± 3.0 |

| Stimulated (α-IgM) + this compound | 1000 | 5.3 ± 1.9 | 7.1 ± 2.2 |

pBTK: Phosphorylated Bruton's tyrosine kinase; pPLCγ2: Phosphorylated Phospholipase C gamma 2

Experimental Protocols

Protocol 1: Isolation of Human B-cells from PBMCs

This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection immunomagnetic separation method.

Materials:

-

Human peripheral blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

B-cell Isolation Kit (Negative Selection)

-

Centrifuge

-

Magnet for cell separation

Procedure:

-

Dilute the blood sample 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

-

Collect the mononuclear cell layer and transfer to a new centrifuge tube.

-

Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes at 4°C. Repeat the wash step.

-

Resuspend the PBMC pellet in the recommended buffer from the B-cell isolation kit.

-

Follow the manufacturer's instructions for the B-cell isolation kit to deplete non-B-cells. This typically involves adding a cocktail of biotinylated antibodies against non-B-cell markers, followed by the addition of magnetic streptavidin beads.

-

Place the tube in a magnet and carefully collect the supernatant containing the untouched B-cells.

-

Count the purified B-cells and assess viability using trypan blue exclusion. The purity of the isolated B-cells (CD19+ or CD20+) should be >95% as determined by flow cytometry.

Protocol 2: In Vitro B-cell Activation and this compound Treatment

This protocol describes the stimulation of isolated B-cells and treatment with this compound.

Materials:

-

Isolated human B-cells

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Goat F(ab')2 Anti-Human IgM

-

This compound stock solution (in DMSO)

-

96-well cell culture plate

Procedure:

-

Resuspend the isolated B-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations of this compound to the respective wells. For the vehicle control, add the same volume of DMSO-containing medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.

-

Prepare the B-cell activation stimulus by diluting Goat F(ab')2 Anti-Human IgM in complete RPMI 1640 medium to a final concentration of 10 µg/mL.

-

Add the anti-IgM solution to the appropriate wells. For the unstimulated control wells, add medium only.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points. For surface marker analysis, a 24-hour incubation is recommended. For intracellular phospho-protein analysis, a shorter incubation of 15-30 minutes is optimal.

Protocol 3: Flow Cytometry Staining for Surface Activation Markers

This protocol describes the staining of B-cells for the surface markers CD19, CD69, and CD86.

Materials:

-

Treated and stimulated B-cells

-

Flow Cytometry Staining Buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-Human CD19 (e.g., FITC)

-

Anti-Human CD69 (e.g., PE)

-

Anti-Human CD86 (e.g., APC)

-

-

Flow cytometer

Procedure:

-

After incubation, gently resuspend the cells in each well and transfer to FACS tubes.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 1 mL of cold Flow Cytometry Staining Buffer and centrifuge again.

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add the pre-titrated amounts of anti-CD19, anti-CD69, and anti-CD86 antibodies.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer. Analyze the percentage of CD69 positive cells and the Mean Fluorescence Intensity (MFI) of CD86 within the CD19-gated B-cell population.

Protocol 4: Intracellular Flow Cytometry for Phosphorylated Proteins

This protocol describes the fixation, permeabilization, and intracellular staining of B-cells for phosphorylated BTK and PLCγ2.

Materials:

-

Treated and stimulated B-cells

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% ice-cold methanol)

-

Fluorochrome-conjugated antibodies:

-

Anti-Human CD19 (e.g., PerCP-Cy5.5)

-

Anti-pBTK (Y223) (e.g., Alexa Fluor 488)

-

Anti-pPLCγ2 (Y759) (e.g., PE)

-

-

Flow cytometer

Procedure:

-

After the short-term stimulation, immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at room temperature.

-

Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

-

Permeabilize the cells by slowly adding ice-cold Permeabilization Buffer while vortexing gently. Incubate on ice for 30 minutes.

-

Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add the pre-titrated amounts of anti-CD19, anti-pBTK, and anti-pPLCγ2 antibodies.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer. Analyze the percentage of pBTK and pPLCγ2 positive cells within the CD19-gated B-cell population.

Visualizations

Caption: BCR signaling and this compound's point of inhibition.

Caption: Experimental workflow for flow cytometry analysis.

Caption: Logical flow of B-cell activation and inhibition.

References

- 1. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase | Haematologica [haematologica.org]

Application Notes and Protocols: Lentiviral Transduction of BTK Mutations for Vecabrutinib Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-lymphocytes.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[1][2] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition.[3] However, the emergence of resistance, most commonly through mutations at the C481 residue (e.g., C481S and C481R), has limited the long-term efficacy of these covalent inhibitors.[4][5]